Product packaging for 1-bromo-3-phenylbicyclo[1.1.1]pentane(Cat. No.:CAS No. 112043-92-2)

1-bromo-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B6170272
CAS No.: 112043-92-2
M. Wt: 223.11 g/mol
InChI Key: GAYLHOPBARFKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-phenylbicyclo[1.1.1]pentane is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound serves as a crucial precursor for incorporating the bicyclo[1.1.1]pentane (BCP) moiety into target molecules, which is widely recognized as a highly effective bioisostere for a para - or meta -substituted phenyl ring . Replacing aromatic rings with the BCP unit can significantly improve key physicochemical properties of drug candidates, including reduced molecular planarity, lower melting points, and enhanced aqueous solubility, while maintaining potent biological activity . The primary research value of this brominated BCP derivative lies in its synthetic utility for cross-coupling reactions and functional group interconversions, enabling the construction of more complex, three-dimensional molecular architectures aimed at challenging biological targets. Studies have demonstrated the successful application of phenyl-BCP derivatives in optimizing inhibitors for enzymes like LpPLA2, where the isostere is well-tolerated within enzyme active sites and can lead to improved pharmacokinetic profiles . Specifications: • CAS Number: 112043-92-2 • Molecular Formula: C 11 H 11 Br • Molecular Weight: 223.11 g/mol • Purity: ≥95% (Assay) • Melting Point: 31-33 °C • Storage: Store at 4°C This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112043-92-2

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C11H11Br/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

GAYLHOPBARFKFK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Br)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Reactivity and Transformational Chemistry of 1 Bromo 3 Phenylbicyclo 1.1.1 Pentane

Substitution Reactions at the Bromine Center

The bridgehead position of the BCP core presents a unique chemical environment, influencing the pathways of substitution reactions.

Nucleophilic Displacement Pathways on Bridgehead BCPs

Direct nucleophilic substitution at the bridgehead carbon of BCP halides is challenging. Bicyclo[1.1.1]pentyl cations are generally unstable, making an S_N1-type mechanism unfavorable. thieme-connect.com However, the reactivity is highly dependent on the nature of the nucleophile and the substituent at the other bridgehead position. For instance, 1,3-diiodobicyclo[1.1.1]pentane is more reactive than its trifluoromethyl-substituted counterpart, undergoing substitution with nitrogen bases and sodium methoxide. acs.org In the case of 1-bromo-3-phenylbicyclo[1.1.1]pentane, while direct S_N2 displacement is sterically hindered, reactions can proceed through alternative pathways, including those involving radical intermediates or organometallic species.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this compound, enabling the formation of new carbon-carbon bonds. rsc.orgresearchgate.net

Suzuki Coupling: This reaction pairs the BCP halide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating BCP-aryl compounds. nih.govmdpi.com While methods exist for coupling BCP boronates with aryl halides, the direct use of this compound as the electrophilic partner is also a viable strategy. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of an alkyne group at the bridgehead position by reacting this compound with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org This method provides access to 1-alkynyl-3-phenylbicyclo[1.1.1]pentanes, which are valuable building blocks in materials science and medicinal chemistry. thieme-connect.com

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Product Type
Suzuki This compound, Arylboronic acid Pd catalyst, Base 1-Aryl-3-phenylbicyclo[1.1.1]pentane
Sonogashira This compound, Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Amine base 1-Alkynyl-3-phenylbicyclo[1.1.1]pentane

Radical Reactions and Reductive Dehalogenation (e.g., Triethylborane-Promoted Dehalogenation)

Radical reactions offer a distinct avenue for the transformation of this compound. The C-Br bond can undergo homolytic cleavage to generate a bridgehead BCP radical. thieme-connect.com

Triethylborane-Promoted Dehalogenation: Triethylborane (B153662) can initiate the reductive dehalogenation of this compound. nih.govox.ac.uk This process is useful for converting the bromo-substituted BCP to the parent phenyl-substituted BCP. nih.govox.ac.ukresearchgate.net This reaction highlights the utility of radical-based methods for modifying the BCP core under mild conditions. nih.gov

Reactions Involving the Phenyl Moiety

The phenyl ring of this compound is also amenable to a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The BCP cage acts as a substituent on the phenyl ring, directing incoming electrophiles primarily to the para and ortho positions. The specific reaction conditions and the nature of the electrophile will determine the regioselectivity and yield of the substitution.

Directed Functionalization Strategies of the Phenyl Substituent

Directed functionalization strategies enable precise modification of the phenyl ring. These methods often involve the installation of a directing group that positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. nih.gov While direct C-H functionalization of the BCP core itself has been a subject of study, similar principles can be applied to the phenyl substituent. nih.gov For instance, a directing group placed on the phenyl ring can guide the introduction of substituents at specific positions, offering a powerful tool for the synthesis of complex BCP-containing molecules.

Modifications and Derivatizations of the Bicyclo[1.1.1]pentane Core

The unique strained structure of the bicyclo[1.1.1]pentane (BCP) cage in this compound offers a rigid three-dimensional scaffold that has garnered significant interest, particularly as a bioisostere for the para-substituted benzene (B151609) ring. nih.govnih.govbldpharm.com The reactivity of the bridgehead bromide provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications are crucial for fine-tuning the physicochemical properties of BCP-containing molecules in fields such as medicinal chemistry and materials science. nih.govnih.gov

Introduction of Carbonyl and Alcohol Functionalities

The conversion of the bridgehead bromide in 1-bromo-3-substituted BCPs into carbonyl and alcohol functionalities represents a fundamental set of transformations for elaborating the BCP core. These functional groups serve as key intermediates for further derivatization.

A primary route to these functionalities involves a lithium-halogen exchange reaction. Treatment of a 1-bromo-BCP derivative with an organolithium reagent, such as tert-butyllithium, at low temperatures generates a highly reactive bridgehead BCP-lithium species. This intermediate can be trapped with various electrophiles to introduce carbonyl or alcohol groups. For instance, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Similarly, quenching the lithiated BCP with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively. This "late-stage" approach provides straightforward access to diverse BCP structures. nih.gov

Another powerful method involves the use of triethylborane, which can promote the conversion of BCP halides into other derivatives, including carbonyls and alcohols. rsc.org Furthermore, radical-based methods have been developed for the synthesis of BCP-ketones. One such approach employs tert-butyl hydrogen peroxide (TBHP) under blue light to generate acyl radicals from aldehydes, which then react with the BCP scaffold. keaipublishing.com This metal-free method proceeds at room temperature and tolerates a variety of functional groups. keaipublishing.com

Below is a table summarizing representative transformations for introducing carbonyl and alcohol functionalities to the BCP core, based on general reactions applicable to 1-bromo-3-substituted BCPs.

Starting Material TypeReagentsProduct FunctionalityRef.
1-Bromo-3-R-BCP1. t-BuLi2. CO₂3. H₃O⁺Carboxylic Acid nih.gov
1-Bromo-3-R-BCP1. t-BuLi2. R'CHO3. H₃O⁺Secondary Alcohol nih.gov
1-Bromo-3-R-BCP1. t-BuLi2. R'C(O)R''3. H₃O⁺Tertiary Alcohol nih.gov
Aldehyde + PropellaneTBHP, Blue LightKetone keaipublishing.com
BCP-diacidSOCl₂, MeOHMethyl Ester nih.gov

Synthesis of Heterocyclic and Organometallic Adducts

The bridgehead C–Br bond in this compound is a key anchor point for creating bonds to both heterocycles and metals. These transformations significantly expand the chemical space accessible from BCP scaffolds.

Organometallic Adducts: The generation of organometallic BCP reagents is a common strategy. As mentioned previously, lithium-halogen exchange of a 1-bromo-BCP yields a BCP-lithium species. nih.gov This intermediate is a powerful nucleophile but can also be readily transmetalated to form other organometallic adducts. For example, reaction with zinc chloride (ZnCl₂) produces a BCP-organozinc reagent, which is a valuable partner in palladium-catalyzed cross-coupling reactions like the Negishi coupling. rsc.org These organometallic species serve as versatile building blocks for further functionalization.

Heterocyclic Adducts: The synthesis of BCP-heterocycle conjugates is of high interest in medicinal chemistry. nih.gov This can be achieved through several routes. Palladium-catalyzed cross-coupling reactions are a mainstay. For instance, a 1-bromo-BCP can undergo Suzuki coupling with a heterocyclic boronic acid or Buchwald-Hartwig amination with a nitrogen-containing heterocycle.

Alternatively, the lithiated BCP intermediate can be reacted with heterocyclic electrophiles. A notable development is the use of twofold radical functionalization, where a radical addition to [1.1.1]propellane first generates an iodo-BCP, which can then be functionalized via a Giese reaction to attach various groups, including heterocycles. researchgate.net The synthesis of sulfur-substituted BCPs has been achieved by reacting heterocyclic thiols with [1.1.1]propellane in the presence of an electrophilic iodine source like N-iodosuccinimide (NIS), a method that addresses the low reactivity of some heterocyclic thiols in standard radical reactions. liverpool.ac.uk

The table below showcases general methods for synthesizing these adducts.

Reaction TypeBCP ReagentCoupling Partner/ReagentProduct TypeRef.
Transmetalation1-Lithio-3-phenyl-BCPZnCl₂BCP-Zinc Chloride rsc.org
Negishi CouplingBCP-Zinc HalideHeteroaryl-Iodide, Pd catalystBCP-Heterocycle rsc.org
Iodo-sulfenylation[1.1.1]PropellaneHeterocyclic Thiol, NISBCP-Thioether liverpool.ac.uk
Bridgehead Lithiation1-Bromo-3-R-BCPHeterocyclic ElectrophileBCP-Heterocycle nih.gov

Ring-Opening Reactions and Skeletal Rearrangements of Strained BCPs

The bicyclo[1.1.1]pentane core is characterized by significant ring strain. Despite this, the cage is remarkably kinetically stable. Most synthetic transformations involving BCPs proceed with the retention of the bicyclic framework. google.com Reactions involving the opening or rearrangement of the BCP skeleton are far less common than functionalization at the bridgehead positions and typically require specific conditions or highly reactive precursors.

The vast majority of ring-opening reactions in this chemical family start not from a substituted BCP, but from its highly strained precursor, [1.1.1]propellane. The central bond in propellane is exceptionally reactive towards radical and ionic reagents, leading to either 1,3-disubstituted BCPs or ring-opened cyclobutane (B1203170) derivatives. thieme-connect.comacs.org For example, a copper-catalyzed reaction of [1.1.1]propellane with terminal alkynes results in a ring-opening that produces cyclobutane-containing allenes. acs.org

Skeletal rearrangements of pre-formed and substituted BCPs like this compound are not widely documented in the literature, underscoring the scaffold's stability. Synthetic strategies are more commonly focused on building the BCP core or functionalizing it, rather than deconstructing it. However, skeletal editing approaches have been developed to convert related strained ring systems into BCPs. For instance, azabicyclo[2.1.1]hexanes can be converted to bridge-functionalized BCPs through a diradical-mediated C-C bond formation, showcasing a type of skeletal interconversion within related bioisosteric families. escholarship.org While this is a rearrangement towards a BCP, it provides insight into the thermodynamics and potential pathways of strained-ring chemistry. Direct, synthetically useful ring-opening or rearrangement reactions starting from a stable, substituted BCP remain a significant challenge and an area for future exploration.

Theoretical and Computational Investigations of 1 Bromo 3 Phenylbicyclo 1.1.1 Pentane and Its Congeners

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

The BCP scaffold is characterized by its remarkable topology and considerable strain. springernature.com Quantum chemical analyses have been instrumental in understanding the unusual bonding characteristics within this framework. The bridgehead carbon atoms in BCPs exhibit inverted geometries, leading to a high degree of s-character in the exocyclic bonds and significant p-character in the bonds forming the cage. This electronic arrangement influences the reactivity and properties of substituted BCPs.

In 1-bromo-3-phenylbicyclo[1.1.1]pentane, the electronic nature of the BCP scaffold is significantly influenced by the substituents at the bridgehead positions. nih.gov The phenyl group, with its π-system, can engage in electronic communication with the BCP cage. The bromine atom, being electronegative, introduces a dipole and alters the electronic distribution within the molecule.

Computational studies have shown that the BCP framework can sustain a developing positive charge at a tertiary site across the entire structure during a reaction. springernature.com This delocalization of charge is a key factor in determining the regioselectivity of certain reactions. The electronic properties of the BCP core are crucial for its function as a bioisostere, a chemical substituent that can replace another group in a biologically active compound without significantly altering its biological activity. nih.gov

Computational Studies of Strain Energy and Conformational Landscapes of BCPs

The conformational landscapes of BCPs are also a subject of computational investigation. While the BCP core itself is rigid, the orientation of substituents can lead to different conformers. For this compound, the rotation of the phenyl group relative to the BCP cage would be a key conformational variable. Computational methods can predict the relative energies of these conformers and the barriers to their interconversion.

A study on multisubstituted BCPs revealed that halogen-alkyl and halogen-halogen interactions can be significant in shaping the potential energy surfaces of these molecules. researchgate.net These non-covalent interactions play a crucial role in determining the preferred conformations and crystal packing of BCP derivatives.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving BCPs. sumitomo-chem.co.jpmdpi.com DFT calculations allow researchers to map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby understanding the feasibility and selectivity of different reaction pathways. rsc.orgpku.edu.cn

For instance, DFT calculations have been used to study the functionalization of BCPs. In one study, computational analysis revealed why a particular C-H functionalization reaction occurred selectively at the tertiary C-H bond of the BCP scaffold. springernature.com The calculations showed that the transition state leading to this product was energetically more favorable.

The synthesis of BCP derivatives often involves the ring-opening of [1.1.1]propellane. edandersonchem.org DFT calculations have been employed to understand the reactivity of this highly strained precursor. These studies have helped to explain the omniphilic nature of [1.1.1]propellane and to develop more efficient synthetic methodologies. edandersonchem.org Furthermore, DFT has been used to investigate the mechanism of nickel-catalyzed cross-coupling reactions to form BCP-aryl compounds, providing insights into the role of electron donor-acceptor complexes. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying individual molecules and reaction steps, molecular dynamics (MD) simulations can provide insights into the behavior of larger systems over time, including intermolecular interactions in the solid state or in solution.

A systematic study of non-covalent interactions in a series of BCP derivatives using X-ray analysis and computational tools revealed the importance of halogen and hydrogen bonds in their crystal packing. nih.gov For example, in the crystal structure of 1,3-diiodobicyclo[1.1.1]pentane, no halogen bonding was observed; however, the addition of a co-former activated these interactions. nih.gov

In a BCP derivative containing both a phenyl and a BCP group, a C-H···π interaction was observed between a hydrogen on the BCP methylene (B1212753) bridge and the phenyl ring of an adjacent molecule, leading to the formation of a non-covalently linked assembly. nih.gov Such detailed understanding of intermolecular forces is crucial for designing BCP-based materials with specific properties.

Below is a data table summarizing key computational findings for BCP derivatives:

Computational MethodSystem StudiedKey FindingReference
DFTC-H functionalization of BCPsDeveloping positive charge at the tertiary site is sustained across the whole BCP framework in the transition state. springernature.com
DFTChlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acidsStrain energy dramatically increases with successive chlorination due to non-bonded Cl-Cl repulsions. researchgate.net
DFTRadical addition to [1.1.1]propellaneThe kinetic barrier for radical addition to [1.1.1]propellane is lower than for borylation with a Bpin acceptor. nih.gov
X-ray Analysis & ComputationalBCP derivativesThe electronic nature of the BCP scaffold is highly dependent on the bridgehead substituents. nih.gov

Spectroscopic and Advanced Structural Characterization Methodologies for Bcp Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Other Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of BCP compounds. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical information regarding the molecular framework and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectra of 1,3-disubstituted BCPs are remarkably simple and characteristic. The six methylene (B1212753) protons on the BCP cage are chemically equivalent due to the molecule's high symmetry (D₃h for symmetrically substituted BCPs), typically appearing as a single sharp singlet in the aliphatic region of the spectrum. For a compound like 1-bromo-3-phenylbicyclo[1.1.1]pentane, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), with multiplicities depending on the substitution pattern and coupling to each other. The six bridgehead protons of the BCP core are expected to resonate as a singlet, typically around δ 2.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative. For this compound, one would expect to see distinct signals for the two bridgehead carbons (C1 and C3), the three methylene bridge carbons (CH₂), and the carbons of the phenyl ring. The bridgehead carbons are particularly noteworthy, appearing at unique chemical shifts that confirm the BCP structure. The carbon attached to the bromine atom (C1) would be shifted downfield relative to the carbon attached to the phenyl group (C3). The three equivalent methylene carbons typically appear as a single resonance.

Interactive Data Table: Predicted NMR Data for this compound This table is based on typical chemical shifts for similarly substituted BCP derivatives. rsc.orgsemanticscholar.org

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H~7.2-7.5MultipletPhenyl protons
¹H~2.5Singlet6H, BCP methylene protons
¹³C~125-140Multiple signalsPhenyl carbons
¹³C~55-65SingletBCP methylene carbons (3C)
¹³C~40-50SingletBridgehead carbon (C-Ph)
¹³C~30-40SingletBridgehead carbon (C-Br)

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of novel compounds like this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. rsc.org This is particularly crucial for distinguishing between isomers and confirming the successful incorporation of all expected atoms. For this compound (C₁₁H₁₁Br), the presence of bromine would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The BCP cage has characteristic vibrational frequencies that can be used for its identification. The IR and Raman spectra of the parent bicyclo[1.1.1]pentane have been studied in detail. datapdf.com For this compound, the spectra would be a superposition of the vibrations of the BCP core, the phenyl group, and the C-Br bond.

Key expected vibrational bands include:

Phenyl Group: C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

BCP Core: C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹, and various cage deformation and rocking modes at lower frequencies.

C-Br Bond: A stretching vibration typically in the range of 500-600 cm⁻¹, which is often weak in the IR spectrum but can be more prominent in the Raman spectrum. researchgate.net

Advanced Analytical Techniques for Purity and Isomeric Analysis

The synthesis of 1,3-disubstituted BCPs can sometimes lead to the formation of isomers or byproducts. Therefore, advanced analytical techniques are crucial for assessing the purity of the final compound.

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to separate the desired product from any starting materials, reagents, or byproducts. The choice of stationary and mobile phases can be optimized to achieve excellent separation of closely related BCP derivatives. nih.gov

NMR for Isomeric Purity: High-field NMR spectroscopy can be used to detect and quantify small amounts of isomeric impurities. For example, if a synthesis were to yield a mixture of 1,3- and 1,2-disubstituted BCPs, their distinct NMR spectra would allow for their identification and the determination of their relative ratios. acs.org

Melting Point Analysis: For crystalline solids, the melting point provides a good indication of purity. A sharp melting point range is characteristic of a pure compound, whereas a broad melting range often suggests the presence of impurities.

Through the combined application of these spectroscopic and analytical methods, the identity, structure, and purity of this compound can be unequivocally established.

Applications of 1 Bromo 3 Phenylbicyclo 1.1.1 Pentane in Modern Organic Synthesis and Medicinal Chemistry Research

1-Bromo-3-phenylbicyclo[1.1.1]pentane as a Versatile Building Block in Complex Molecule Synthesis

The synthetic utility of this compound stems from the reactivity of the bromine atom, which allows for a variety of coupling and functionalization reactions. This enables the incorporation of the 3-phenylbicyclo[1.1.1]pentyl group into larger, more complex molecular architectures. The development of synthetic methods to access functionalized BCPs has been a significant area of research. nih.govacs.org

One of the primary methods for synthesizing BCP derivatives involves the ring-opening of [1.1.1]propellane. acs.orgfrontiersin.org Radical-mediated processes, in particular, have proven effective for the introduction of various substituents. acs.orgsioc-journal.cn For instance, the atom transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane, often initiated by triethylborane (B153662), provides a route to 1-halo-3-substituted BCPs. rsc.orgnih.govacs.org This methodology demonstrates broad substrate scope and functional group tolerance, making it applicable to the synthesis of complex molecules. rsc.orgnih.gov More recently, photoredox catalysis has been employed to promote the addition of organic halides to [1.1.1]propellane, further expanding the synthetic toolbox for accessing these valuable building blocks. acs.org

The resulting BCP halides, such as this compound, can undergo further transformations. These include dehalogenation to yield the parent phenyl-substituted BCP, or conversion to other functional groups like carbonyls, alcohols, and heterocycles. rsc.orgnih.gov This versatility allows chemists to readily access a diverse range of BCP-containing molecules for various applications.

Bioisosteric Replacement Strategies Utilizing the BCP Scaffold

A major driver for the interest in BCPs is their application as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP scaffold has been successfully employed as a non-classical bioisostere for several common structural motifs in drug molecules. thieme-connect.comiris-biotech.dethieme-connect.com

Non-Classical Phenyl Ring Bioisosteres in Lead Compound Design

The 1,3-disubstituted BCP core is widely recognized as a bioisostere for a para-substituted phenyl ring. thieme-connect.comiris-biotech.dethieme-connect.comresearchgate.net The bridgehead substituents of the BCP cage mimic the 180° vector of a p-substituted arene. nih.gov This geometric similarity allows for the replacement of phenyl rings in bioactive compounds with the BCP moiety, a strategy often termed "escaping from flatland." thieme-connect.comnih.gov This substitution can lead to significant improvements in the physicochemical properties of drug candidates.

The replacement of aromatic rings with sp³-rich scaffolds like BCP can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. iris-biotech.dethieme-connect.com For example, replacing a central fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in an equipotent compound with markedly improved passive permeability and aqueous solubility. nih.gov This modification led to significantly better oral absorption in preclinical models. nih.gov Similarly, a BCP analog of resveratrol (B1683913) demonstrated enhanced bioavailability and metabolic stability compared to the parent compound. thieme-connect.com

However, it is important to note that the direct replacement of a phenyl ring with a BCP is not always successful. In cases where the aromatic ring plays a crucial role in binding to the biological target through π-π stacking or other specific interactions, substitution with a non-aromatic BCP can lead to a loss of biological activity. nih.govthieme-connect.com

Mimicry of tert-Butyl and Acetylenic Groups for Physicochemical Modulation

Beyond its use as a phenyl ring surrogate, the BCP scaffold can also serve as a bioisostere for tert-butyl and internal alkyne groups. rsc.orgthieme-connect.comthieme-connect.com The rigid, cage-like structure of the BCP core provides a three-dimensional framework that can mimic the steric bulk of a tert-butyl group. nih.gov This was demonstrated in an analog of the drug bosentan, where a monosubstituted BCP successfully replaced a tert-butyl group. nih.gov

The linear geometry of the 1,3-disubstituted BCP also allows it to function as a mimic for internal alkynes. acs.orgchemrxiv.org This substitution can be advantageous in modulating the physicochemical properties of a molecule while maintaining a similar spatial arrangement of substituents.

The ability of the BCP scaffold to act as a versatile bioisostere for these three distinct and widely used chemical groups highlights its importance in modern medicinal chemistry.

Integration into Peptides, Nucleosides, and other Biologically Relevant Scaffolds for Research Applications

The favorable physicochemical properties imparted by the BCP scaffold have led to its incorporation into various biologically relevant molecules beyond traditional small-molecule drugs. The development of methods to synthesize functionalized BCPs has enabled their integration into peptides and nucleoside analogs. rsc.orgresearchgate.net

For instance, a chiral amino acid incorporating a BCP moiety has been synthesized and incorporated into both linear and cyclic antimicrobial peptides. rsc.org In these peptides, the BCP-containing amino acid was used to replace tryptophan residues. rsc.org The resulting peptidomimetics exhibited interesting antimicrobial and hemolytic activity profiles. rsc.org

Furthermore, the synthesis of BCP-containing nucleoside analogs has been reported. nih.gov Given the prevalence of nucleoside analogs in drug design, the incorporation of the BCP fragment opens up new avenues for creating structurally diverse and potentially more effective therapeutic agents. nih.gov The functional group tolerance of modern synthetic methods for BCPs allows for their late-stage introduction into complex biomolecules. acs.org

Exploration of BCP-Containing Analogs in Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The unique properties of the BCP scaffold make it an attractive component in the design of novel chemical probes. For example, BCP-derived building blocks have been developed for use in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new compounds. researchgate.netenamine.net Specifically, BCP-containing azides and terminal alkynes have been synthesized, which are key functional groups for copper-catalyzed azide-alkyne cycloaddition reactions. enamine.net

These BCP-based click chemistry reagents are promising building blocks for creating new probes for medicinal, combinatorial, and bioconjugate chemistry. researchgate.netenamine.net The ability to easily attach the rigid BCP core to various reporter groups or biomolecules through click chemistry facilitates the development of probes for activity-based protein profiling and other applications. researchgate.net

The table below summarizes key applications and findings related to the use of this compound and the broader BCP scaffold.

Application AreaKey FindingsReferences
Complex Molecule Synthesis Versatile building block for introducing the phenyl-BCP moiety. nih.govacs.org
Radical-mediated and photoredox-catalyzed methods enable synthesis. acs.orgrsc.orgnih.gov
Phenyl Ring Bioisostere Improves physicochemical properties like solubility and metabolic stability. iris-biotech.dethieme-connect.comnih.gov
Can lead to enhanced oral bioavailability. nih.gov
May result in loss of activity if π-interactions are crucial. nih.govthieme-connect.com
tert-Butyl & Alkyne Mimic Serves as a 3D mimic for tert-butyl groups. nih.gov
Mimics the linear geometry of internal alkynes. acs.orgchemrxiv.org
Integration into Biomolecules Incorporated into antimicrobial peptides and nucleoside analogs. rsc.orgnih.gov
Late-stage functionalization of complex molecules is possible. acs.org
Chemical Probe Development BCP-azides and -alkynes developed for click chemistry. researchgate.netenamine.net
Useful for creating probes for activity-based protein profiling. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-bromo-3-phenylbicyclo[1.1.1]pentane?

Methodological Answer: Synthesis strategies often leverage radical bromination or photochemical methods. For example:

  • Radical bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to functionalize the bicyclo[1.1.1]pentane core .
  • Photochemical reactions : UV light activates intermediates like [1.1.1]propellane, enabling bromine and phenyl group insertion via radical pathways .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and stoichiometry to minimize side products. Yields typically range from 40–75% depending on substituent steric effects .

Q. How is the structure of bicyclo[1.1.1]pentane derivatives characterized?

Methodological Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify bridgehead proton environments (δ 2.5–3.5 ppm) and strained carbon centers .
  • X-ray crystallography : Resolves the unique three-dimensional cage structure, confirming bond angles (~90°) and strain energy (~70 kcal/mol) .
  • Computational analysis : Density Functional Theory (DFT) calculates strain and electronic effects, aiding in predicting reactivity .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling:

  • Suzuki-Miyaura coupling : React with arylboronic acids using Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/water mixtures. Steric hindrance at the bridgehead may reduce efficiency (~50% yield) .
  • Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (K2_2CO3_3, DMF), though strain can lead to ring-opening side reactions .
  • Mechanistic insight : Kinetic studies reveal slower substitution rates compared to linear alkanes due to restricted transition-state geometry .

Q. What challenges arise in regioselective functionalization of bicyclo[1.1.1]pentane derivatives?

Methodological Answer:

  • Steric constraints : The compact structure limits access to secondary bridge positions, favoring tertiary bridgehead reactions .
  • Electronic effects : Electron-withdrawing groups (e.g., phenyl) deactivate the core, requiring stronger electrophiles or harsher conditions for secondary substitutions .
  • Strategies : Use directing groups (e.g., carboxylic acids) or transition-metal catalysis to enhance selectivity. Recent work demonstrates Rh-catalyzed C–H activation for arylations .

Q. How does the phenyl group impact bioisosteric replacement in drug design?

Methodological Answer:

  • Pharmacokinetic benefits : The phenyl-bicyclo[1.1.1]pentane hybrid mimics aromatic systems while improving solubility (LogP reduction by ~1 unit) and metabolic stability .
  • Case study : In IDO1 inhibitors, bicyclo[1.1.1]pentane-phenyl hybrids show 10-fold higher plasma stability than pure aromatic analogs .
  • Structural validation : Molecular docking confirms similar binding poses to phenyl rings in target proteins (e.g., kinases), with RMSD < 1.0 Å .

Contradictions and Resolutions

  • Reaction pathway ambiguity : Some studies report radical intermediates in bromination , while others propose ionic mechanisms under basic conditions . Resolution: Use radical traps (TEMPO) or isotopic labeling to clarify mechanisms.
  • Bioisostere efficacy : While bicyclo[1.1.1]pentane improves solubility, certain targets (e.g., GABA receptors) require precise spatial alignment, necessitating SAR studies .

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